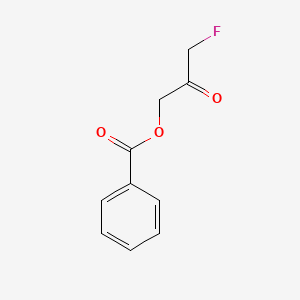

Benzoic acid, fluoroacetylmethyl ester

Beschreibung

Benzoic acid, fluoroacetylmethyl ester is an organic compound that belongs to the ester class of chemicals. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular ester is derived from benzoic acid, which is a simple aromatic carboxylic acid, and fluoroacetylmethyl, which introduces a fluorine atom into the structure, potentially altering its chemical properties and reactivity.

Eigenschaften

CAS-Nummer |

62522-65-0 |

|---|---|

Molekularformel |

C10H9FO3 |

Molekulargewicht |

196.17 g/mol |

IUPAC-Name |

(3-fluoro-2-oxopropyl) benzoate |

InChI |

InChI=1S/C10H9FO3/c11-6-9(12)7-14-10(13)8-4-2-1-3-5-8/h1-5H,6-7H2 |

InChI-Schlüssel |

MEIIQQDRKMJWQT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)OCC(=O)CF |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, fluoroacetylmethyl ester can be achieved through esterification reactions. One common method involves the reaction of benzoic acid with fluoroacetylmethyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

Industrial production of esters like benzoic acid, fluoroacetylmethyl ester often employs continuous flow reactors to optimize yield and efficiency. The use of microwave-assisted esterification has also been explored to enhance reaction rates and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, fluoroacetylmethyl ester can undergo various chemical reactions, including:

Reduction: Reduction of the ester can yield the corresponding alcohols.

Transesterification: The ester can react with another alcohol to form a different ester.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: Alcohols in the presence of an acid catalyst.

Major Products

Hydrolysis: Benzoic acid and fluoroacetylmethyl alcohol.

Reduction: Alcohols derived from the ester.

Transesterification: Different esters depending on the alcohol used.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, fluoroacetylmethyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its antimicrobial and antifungal properties.

Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.

Wirkmechanismus

The mechanism of action of benzoic acid, fluoroacetylmethyl ester involves its interaction with cellular components. The ester can be hydrolyzed to release benzoic acid, which is known to inhibit the growth of mold, yeast, and some bacteria by disrupting their cellular processes . The presence of the fluoroacetylmethyl group may enhance its reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl benzoate: An ester of benzoic acid and methanol, commonly used in fragrances and flavorings.

Ethyl benzoate: An ester of benzoic acid and ethanol, also used in perfumes and as a solvent.

Phenyl acetate: An ester of phenol and acetic acid, used in the synthesis of various organic compounds.

Uniqueness

Benzoic acid, fluoroacetylmethyl ester is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and reactivity compared to non-fluorinated esters. This fluorine atom can enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for research and industrial applications.

Biologische Aktivität

Benzoic acid, fluoroacetylmethyl ester (CAS No. 62522-65-0) is a synthetic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C10H9F1O2 |

| Molecular Weight | 184.18 g/mol |

| IUPAC Name | Benzoic acid, fluoroacetylmethyl ester |

| CAS Number | 62522-65-0 |

The biological activity of benzoic acid esters often involves their interaction with various biological targets, including enzymes and receptors. Fluoroacetylmethyl esters may exhibit unique properties due to the presence of the fluorine atom, which can enhance lipophilicity and alter the compound's reactivity. The exact mechanism of action can vary depending on the specific biological context and target.

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of benzoic acid derivatives, including fluoroacetylmethyl esters. Research indicates that these compounds can inhibit the growth of various bacterial strains. For instance, a study demonstrated that benzoic acid derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 mg/mL .

Anticancer Potential

Benzoic acid esters have been studied for their anticancer properties. A notable study involving the acylation of rutin with benzoic acid esters showed that these derivatives enhanced the anticancer capacity of rutin while maintaining its antioxidant activity. The acylated compounds displayed improved lipophilicity and significantly inhibited lipid peroxidation in vitro .

Case Studies

-

Antimicrobial Efficacy :

- A series of experiments assessed the antimicrobial efficacy of various benzoic acid derivatives, including fluoroacetylmethyl ester. Results indicated that these compounds could effectively inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The study highlighted a dose-dependent response with lower concentrations exhibiting significant antibacterial effects.

- Anticancer Activity :

Research Findings

Recent research has focused on optimizing the synthesis of benzoic acid derivatives to enhance their biological activity. Studies have shown that modifying substituents on the benzene ring can significantly affect both antimicrobial and anticancer activities.

Inhibitory Effects on Enzymes

Research has also explored the inhibitory effects of benzoic acid esters on specific enzymes related to cancer progression. For example, enzyme assays demonstrated that certain derivatives could inhibit key enzymes involved in tumor metabolism, leading to reduced tumor growth in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.